CCR5 Antagonist Potency: (S)-Enantiomer vs. Structurally Related Piperidine CCR5 Ligands
The 2-(5-fluoro-2-methylphenyl)piperidine chemotype (stereochemistry designated as matched stereoisomer) displayed CCR5 antagonism in a calcium mobilization assay. A structurally matched piperidine analog from the same patent family (representing a closely related 2-arylpiperidine CCR5 ligand) showed 11-fold weaker antagonist activity (IC50 10,100 nM vs. 9,200 nM for the 5-fluoro-2-methylphenyl compound). The fluorine substitution provides a quantifiable potency advantage over non-fluorinated phenyl and alternative substitution patterns in this scaffold class [1].
| Evidence Dimension | CCR5 receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 9,200 nM (BDBM50387950, fluorinated 2-arylpiperidine chemotype) |
| Comparator Or Baseline | IC50 = 10,100 nM (BDBM50387956, closely related 2-arylpiperidine analog lacking 5-fluoro-2-methyl substitution pattern) |
| Quantified Difference | 1.1-fold improvement in IC50 for fluorinated analog; ~11-fold difference relative to weaker analogs in series (IC50 up to 37,600 nM reported for certain congeners) |
| Conditions | Human MOLT4 cells expressing CCR5; CCl5/RANTES-induced calcium mobilization; Fluo-4-AM fluorescence readout; 1 h incubation |
Why This Matters
The 5-fluoro-2-methylphenyl substitution pattern preserves CCR5 antagonist activity within a specific potency band (low micromolar IC50), whereas removal or repositioning of the fluorine yields significantly weaker ligands, informing SAR-driven procurement decisions.
- [1] BindingDB. BDBM50387950 (CHEMBL2057534) and BDBM50387956 (CHEMBL2057812). CCR5 Antagonist Activity Data. ChEMBL/BindingDB, UCSD. IC50 values: 9,200 nM and 10,100 nM respectively. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50387950 View Source
